molecular formula C10H9BrN4S B2977392 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 848207-44-3

4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine

Cat. No.: B2977392
CAS No.: 848207-44-3
M. Wt: 297.17
InChI Key: RVVJHFFASPAHCO-UHFFFAOYSA-N
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Description

The compound "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" is a complex heterocyclic organic compound. Its structure features a pyridine ring linked to a triazolo-thiazole moiety, with a bromomethyl group attached. Such compounds are of considerable interest in medicinal chemistry due to their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" generally involves multi-step reactions:

  • Formation of the Triazolo-thiazole Core: : This typically starts with the condensation of thiosemicarbazide with an α-haloketone to form a thiazole derivative.

  • Cyclization: : The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazolo-thiazole structure.

  • Introduction of the Bromomethyl Group: : The final step involves the bromomethylation of the triazolo-thiazole core using a brominating agent, such as N-bromosuccinimide, under specific conditions like the presence of light or a radical initiator.

Industrial Production Methods

Industrial production of such compounds requires optimized reaction conditions to maximize yield and purity. Automated synthesis setups, efficient purification techniques like recrystallization or chromatography, and stringent quality controls are crucial to ensure the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromomethyl group is highly reactive and can undergo nucleophilic substitution to form various derivatives.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions under appropriate conditions to yield different functional groups.

  • Cycloadditions: : The triazolo-thiazole moiety is capable of participating in cycloaddition reactions, expanding the structural diversity of the resulting compounds.

Common Reagents and Conditions

  • Nucleophiles: : Such as amines, thiols, and alkoxides for substitution reactions.

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride.

Major Products

The reactions typically yield functionalized derivatives with modifications on the bromomethyl or pyridine group, depending on the reagents and conditions used.

Scientific Research Applications

In Chemistry

  • Ligand Design: : The unique structure makes it a potential candidate for designing ligands in coordination chemistry.

  • Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.

In Biology and Medicine

  • Pharmacological Studies: : Due to its potential biological activity, it is studied for antimicrobial, antiviral, and anticancer properties.

  • Biochemical Probes: : The compound can be used as a biochemical probe to study various biological pathways and interactions.

In Industry

  • Material Science:

  • Catalysts: : Can serve as a precursor to catalysts used in various industrial chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3]thiazole derivatives: : These compounds share a similar core structure but vary in their substituents, influencing their chemical behavior and biological activity.

  • Pyridine derivatives: : Compounds with different functional groups attached to the pyridine ring, affecting their reactivity and applications.

Uniqueness

What sets "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" apart is the specific combination of the triazolo-thiazole core with the bromomethyl-pyridine moiety

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Properties

IUPAC Name

6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJHFFASPAHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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